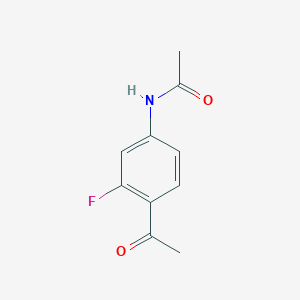

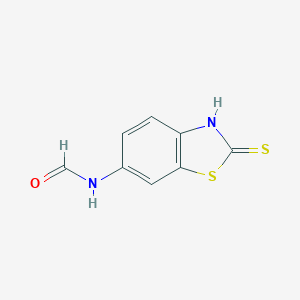

![molecular formula C17H13N B049087 8-methyl-7H-benzo[c]carbazole CAS No. 117044-44-7](/img/structure/B49087.png)

8-methyl-7H-benzo[c]carbazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

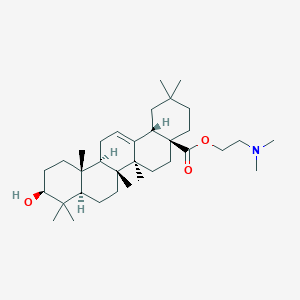

8-Methyl-7H-benzo[c]carbazole is a derivative of the compound 7H-Benzo[c]carbazole . The parent compound, 7H-Benzo[c]carbazole, has a molecular formula of C16H11N and a molecular weight of 217.2652 . The 8-methyl derivative would have an additional CH3 group, making its molecular formula C17H13N and increasing its molecular weight to 231.29 .

Synthesis Analysis

The synthesis of carbazole derivatives has been extensively studied. One method involves the use of Lewis acid-mediated Friedel–Crafts arylation, electrocyclization, intramolecular cyclization, cycloaddition, C–N bond-formations, aromatization, and cascade domino reactions . Another method involves the use of double Cu-catalyzed C-N coupling reactions .Molecular Structure Analysis

The molecular structure of 7H-Benzo[c]carbazole consists of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring . The 8-methyl derivative would have an additional methyl group attached to the 8th carbon in the structure .Chemical Reactions Analysis

Carbazole and its derivatives undergo various chemical reactions. These include angular dioxygenation, a novel type of oxygenation reaction, which facilitates the mineralization of carbazole to intermediates of the TCA cycle . Other reactions include metal-catalyzed, iodine catalyzed reactions, and multi-component reactions .Physical And Chemical Properties Analysis

The parent compound, 7H-Benzo[c]carbazole, has a molecular weight of 217.2652 . The 8-methyl derivative would have a molecular weight of 231.29 . More detailed physical and chemical properties of 8-methyl-7H-benzo[c]carbazole were not found in the search results.Safety And Hazards

Direcciones Futuras

The future directions for the study and application of carbazole derivatives are vast. They have been used in the production of pigment violet 23 . Additionally, they have been studied for their potential use in perovskite solar cells . The synthesis of new carbazole derivatives continues to be an active area of research .

Propiedades

IUPAC Name |

8-methyl-7H-benzo[c]carbazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N/c1-11-5-4-8-14-16-13-7-3-2-6-12(13)9-10-15(16)18-17(11)14/h2-10,18H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCRHTVNQUSVDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C3=C(N2)C=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methyl-7H-benzo[c]carbazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

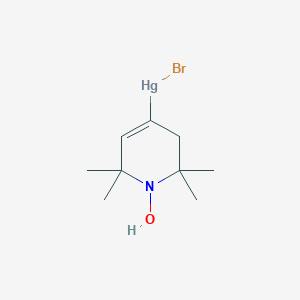

![3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate](/img/structure/B49015.png)

![N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid](/img/structure/B49026.png)